Stereospecific Substrate Preference by Human Hepatic CYP7A Enzyme
Human hepatic cholesterol 7α-hydroxylase (CYP7A) demonstrates clear stereospecific preference for 24(S)-hydroxycholesterol over its 24(R) enantiomer as a substrate for bile acid biosynthesis. In vitro incubation studies using recombinant human CYP7A showed that the S-isomer is metabolized at a significantly higher rate than the R-isomer, indicating that hepatic clearance pathways discriminate between the two enantiomers [1]. This stereochemical recognition has direct implications for pharmacokinetic studies involving brain-derived oxysterols. In contrast, the porcine enzyme isoform is active toward both isomers, highlighting species-specific differences in stereochemical recognition that must be considered when selecting appropriate reference standards for cross-species metabolic studies [1].
| Evidence Dimension | Enzymatic substrate preference for CYP7A-catalyzed 7α-hydroxylation |
|---|---|
| Target Compound Data | 24(S)-Hydroxycholesterol is preferentially metabolized by human CYP7A |
| Comparator Or Baseline | 24(R)-Hydroxycholesterol shows lower substrate activity toward human CYP7A; porcine CYP7A accepts both isomers |
| Quantified Difference | Qualitative stereospecific preference demonstrated; human enzyme discriminates S vs. R, porcine enzyme does not |
| Conditions | Recombinant human CYP7A enzyme expressed in COS cells; in vitro enzyme activity assay with NADPH-cytochrome P450 reductase |
Why This Matters
Procurement of the correct stereoisomer is essential for metabolic fate studies involving human hepatic clearance models, as the unnatural 24(R) enantiomer may exhibit altered elimination kinetics and fail to replicate the in vivo metabolic profile of brain-derived 24(S)-OHC.
- [1] Norlin M, Toll A, Björkhem I, Wikvall K. 24-hydroxycholesterol is a substrate for hepatic cholesterol 7alpha-hydroxylase (CYP7A). J Lipid Res. 2000;41(10):1629-1639. PMID: 11013305 View Source
